molecular formula C37H70O6 B3026119 2,3-Bis((1-oxooctyl)oxy)propyl stearate CAS No. 56149-05-4

2,3-Bis((1-oxooctyl)oxy)propyl stearate

Cat. No.: B3026119
CAS No.: 56149-05-4
M. Wt: 610.9 g/mol
InChI Key: MZOBWBAHWLTJCC-UHFFFAOYSA-N
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Description

2,3-Bis((1-oxooctyl)oxy)propyl stearate is a chemical compound with the molecular formula C37H70O6 . It is also known as 1,2-Dioctanoyl-3-Stearoyl-rac-glycerol .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 112 bonds, including 42 non-H bonds, 3 multiple bonds, 36 rotatable bonds, 3 double bonds, and 3 aliphatic esters .

Scientific Research Applications

Overview of Complex Ester Applications

Complex esters, such as 2,3-Bis((1-oxooctyl)oxy)propyl stearate, are often involved in the production and modification of materials due to their properties as plasticizers, lubricants, or stabilizers. While the specific compound might not have direct research results available, compounds with similar functions demonstrate a wide range of applications in materials science, chemical engineering, and environmental studies.

Materials Science and Engineering

In materials science, esters similar to the one mentioned are frequently researched for their effects on the plasticity and durability of polymers. These compounds can be integrated into polymer matrices to modify physical properties such as flexibility, hardness, and resistance to environmental factors. For instance, studies on bisphenol A derivatives highlight the importance of such compounds in improving the performance of epoxy resins and polycarbonates, which are critical in various industrial and consumer products (Ruse Nd, 1997).

Environmental and Health Impact Studies

The environmental persistence and potential health impacts of synthetic esters and similar compounds have been a growing area of research. Concerns over bisphenol A (BPA) and its analogs, for example, have led to studies on their endocrine-disrupting effects and implications for human health and wildlife. This research often informs regulatory policies and the development of safer chemical alternatives. The detailed review of the toxicology, human exposure, and safety assessment for bisphenol A diglycidylether (BADGE) provides insights into how similar compounds are evaluated for safety and environmental impact (Poole et al., 2004).

Advanced Materials and Sustainable Chemistry

Innovations in sustainable chemistry often involve the synthesis and application of complex esters for the development of renewable materials, energy storage solutions, and green manufacturing processes. The exploration of biomass-derived compounds for creating sustainable polymers and chemicals is an example of how ester compounds contribute to advancing material science in an eco-friendly direction. The synthesis and application of such compounds in organic synthesis further illustrate their importance in developing new materials and chemical processes (Bothwell et al., 2002).

Properties

IUPAC Name

2,3-di(octanoyloxy)propyl octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h34H,4-33H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOBWBAHWLTJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971526
Record name 2,3-Bis(octanoyloxy)propyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56149-05-4
Record name 2,3-Bis[(1-oxooctyl)oxy]propyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56149-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis((1-oxooctyl)oxy)propyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(octanoyloxy)propyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-bis[(1-oxooctyl)oxy]propyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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